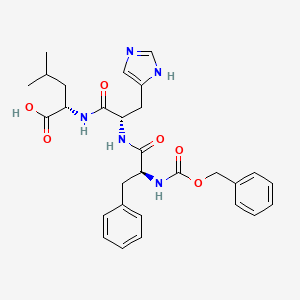

Z-Phe-his-leu-OH

Descripción general

Descripción

“Z-Phe-his-leu-OH” is a substrate for the angiotensin I-converting enzyme . The cleavage of Z-FHL by ACE yields His-Leu (G-2310), which can be quantified by generating a fluorescent adduct with o-phthalaldehyde .

Molecular Structure Analysis

The molecular weight of “this compound” is 549.63 . The sum formula is C₂₉H₃₅N₅O₆ .

Chemical Reactions Analysis

“this compound” is a substrate for the angiotensin I-converting enzyme . The cleavage of Z-FHL by ACE yields His-Leu (G-2310), which can be quantified by generating a fluorescent adduct with o-phthalaldehyde .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 549.63 . The sum formula is C₂₉H₃₅N₅O₆ . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

Aromatic-Histidine Interactions in Zinc Finger Motif

Z-Phe-His-Leu-OH is involved in the study of aromatic-histidine interactions in the zinc finger motif. Research shows that in some zinc finger sequences, the central Phe is replaced by Tyr, and this substitution is generally conserved among species. The importance of the aromatic-histidine interaction in the hydrophobic core is highlighted by the destabilization caused by a Phe to Leu analogue. This study aimed to investigate whether Tyr would participate in an analogous aromatic-histidine interaction, which has implications for the understanding of Zn finger architecture and DNA binding properties (Jasanoff & Weiss, 1993).

Peptide Derivatives' Antagonism Toward the Formyl-Peptide Receptor

Another research application of this compound is in the study of peptide derivatives' antagonism toward the formyl-peptide receptor. This study evaluated the ability of several X-Phe-D-Leu-Phe-D-Leu-Z analogues to antagonize formyl-peptide receptors in human neutrophils. The findings demonstrate that specific variations in the peptides' structures can significantly impact their activity as receptor antagonists, contributing to the understanding of peptide-receptor interactions (Dalpiaz et al., 2002).

The Hidden Thermodynamics of a Zinc Finger

Research on the thermodynamics of a zinc finger, involving this compound, showed that the consensus Phe is not essential for high-affinity Zn(2+) binding but contributes to specifying a precise DNA-binding surface. This study highlights the role of entropy-enthalpy compensation in the zinc finger's structural dynamics and provides insights into the evolutionary constraints on zinc finger dynamics (Lachenmann et al., 2002).

Photocatalytic Hydrogen Evolution

This compound is also relevant in the field of photocatalysis. Research on the construction of Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution involved the study of defect-rich g-C3N4 nanosheets combined with defect-rich TiO2 nanoparticles. This study highlights the role of defects in constructing Z-scheme systems and underscores their potential in photocatalytic applications like hydrogen evolution, CO2 reduction, and water purification (Gao et al., 2019).

Mecanismo De Acción

Target of Action

Z-Phe-His-Leu-OH, also known as N-CBZ-Phe-Leu, is primarily a substrate for carboxypeptidase Y (CPY) . CPY is an enzyme that catalyzes the hydrolysis of the C-terminal peptide bond in a polypeptide or protein .

Mode of Action

The compound interacts with its target, CPY, through a process known as enzymatic hydrolysis . In this process, this compound is incubated with recombinant CPY to determine peptidase activity . The interaction results in the cleavage of the compound, yielding His-Leu .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the enzymatic hydrolysis pathway facilitated by CPY . The downstream effects of this pathway involve the generation of smaller peptides, specifically His-Leu , which can be quantified by generating a fluorescent adduct with o-phthalaldehyde .

Pharmacokinetics

As a substrate for cpy, it can be inferred that the compound is metabolized through enzymatic hydrolysis .

Result of Action

The molecular result of this compound’s action is the cleavage of the compound by CPY, yielding His-Leu . This process can be used to determine peptidase activity . On a cellular level, the cleavage of this compound could potentially influence processes that involve the peptides produced.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity of cpy and, consequently, the action of this compound .

Direcciones Futuras

The Phe-Phe motif, which “Z-Phe-his-leu-OH” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests potential future directions for the use of “this compound” in nanomedicine.

Análisis Bioquímico

Biochemical Properties

Z-Phe-his-leu-OH serves as a substrate for angiotensin I-converting enzyme (ACE). The cleavage of this compound by ACE yields His-Leu, which can be quantified by generating a fluorescent adduct with o-phthalaldehyde . This interaction is crucial for understanding the peptidase activity of ACE and its role in various biochemical reactions.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in the context of prostate cancer. This compound binds to the extracellular domain of the human prostate epithelial cell antigen (PSA), which is overexpressed in prostate cancers . This binding can affect cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

The mechanism of action of this compound involves its interaction with angiotensin I-converting enzyme. The cleavage of this compound by ACE results in the production of His-Leu, which can be quantified using a fluorescent adduct . This process is essential for understanding the enzyme’s activity and its role in regulating blood pressure and other physiological functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied extensively. The compound is stable under specific storage conditions, such as temperatures below -15°C . Over time, the effects of this compound on cellular function can vary, with long-term studies indicating potential changes in enzyme activity and cellular responses.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its dosage-dependent responses. Different dosages of the compound can lead to varying effects, including potential toxic or adverse effects at high doses . These studies are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to angiotensin I-converting enzyme activity. The cleavage of the compound by ACE results in the production of His-Leu, which plays a role in regulating blood pressure and other physiological processes . Understanding these pathways is essential for elucidating the compound’s metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on enzyme activity and cellular function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its proper function within the cell .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMYCHBQXOKSLT-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Z-Phe-His-Leu-OH and how is it used in research on the Renin-Angiotensin System (RAS)?

A1: this compound (also known as Z-FHL) is a synthetic peptide that acts as a substrate for Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the RAS, a hormone system that regulates blood pressure and fluid balance in the body [, ]. In research settings, this compound is frequently used to measure ACE activity. This involves incubating the enzyme with the substrate and measuring the rate of product formation, providing insights into ACE activity levels. This is particularly relevant in studies investigating the role of the RAS in conditions like hypertension, cardiovascular disease, and diabetic nephropathy [, ].

Q2: The research papers mention using this compound alongside another substrate, hippuryl-His-Leu-OH (h-HL), to investigate different ACE domains. What is the significance of this approach?

A2: ACE possesses two active catalytic domains, referred to as the N-domain and C-domain. Interestingly, these domains exhibit different substrate specificities and potentially distinct physiological roles []. By employing both this compound and hippuryl-His-Leu-OH as substrates, researchers can assess the activity of each domain independently. Specifically, the ratio of this compound hydrolysis to hippuryl-His-Leu-OH hydrolysis provides a measure of the relative activity of the N-domain []. This approach enables a more nuanced understanding of ACE activity and its potential implications in various health conditions. For example, in the study on dyslipidemia in children, an elevated this compound/hippuryl-His-Leu-OH ratio suggested increased N-domain activity, which might be relevant to cardiovascular risk [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1353721.png)

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)

![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)